Cas no 624734-30-1 ((1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-(propan-2-yl)cyclopentane-1-carboxylic acid)
![(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-(propan-2-yl)cyclopentane-1-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/624734-30-1x500.png)
(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-(propan-2-yl)cyclopentane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- Cyclopentanecarboxylic acid,3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-(1-methylethyl)-, (1S,3R)-
- (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-(propan-2-yl)cyclopentane-1-carboxylic acid
- 3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-propan-2-ylcyclopentane-1-carboxylic acid
- 3-((tert-Butoxycarbonyl)amino)-1-isopropylcyclopentane-1-carboxylic acid
- SCHEMBL4294080
- 624734-30-1
- 1824506-98-0
- 3-(tert-butoxycarbonylamino)-1-isopropylcyclopentanecarboxylic acid
-
- インチ: InChI=1S/C14H25NO4/c1-9(2)14(11(16)17)7-6-10(8-14)15-12(18)19-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,15,18)(H,16,17)
- InChIKey: WLXRZBCWGSHZAT-UHFFFAOYSA-N
- ほほえんだ: CC(C)[C@@]1(CC[C@H](C1)NC(=O)OC(C)(C)C)C(O)=O
計算された属性
- せいみつぶんしりょう: 271.17845
- どういたいしつりょう: 271.17835828g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 359
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- PSA: 75.63
(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-(propan-2-yl)cyclopentane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM390138-1g |
(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-(propan-2-yl)cyclopentane-1-carboxylic acid |
624734-30-1 | 95%+ | 1g |
$1433 | 2023-01-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1208087-1g |
(1S,3R)-3-((tert-Butoxycarbonyl)amino)-1-isopropylcyclopentane-1-carboxylic acid |
624734-30-1 | 98% | 1g |
¥14666.00 | 2024-05-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1208087-100mg |
(1S,3R)-3-((tert-Butoxycarbonyl)amino)-1-isopropylcyclopentane-1-carboxylic acid |
624734-30-1 | 98% | 100mg |
¥3406.00 | 2024-05-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1208087-250mg |
(1S,3R)-3-((tert-Butoxycarbonyl)amino)-1-isopropylcyclopentane-1-carboxylic acid |
624734-30-1 | 98% | 250mg |
¥5028.00 | 2024-05-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ500080-1g |
(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-(propan-2-yl)cyclopentane-1-carboxylic acid |
624734-30-1 | 95% | 1g |
¥10476.0 | 2024-04-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ500080-100MG |
(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-(propan-2-yl)cyclopentane-1-carboxylic acid |
624734-30-1 | 95% | 100MG |
¥ 2,402.00 | 2023-04-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ500080-5G |
(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-(propan-2-yl)cyclopentane-1-carboxylic acid |
624734-30-1 | 95% | 5g |
¥ 28,809.00 | 2023-04-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ500080-250MG |
(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-(propan-2-yl)cyclopentane-1-carboxylic acid |
624734-30-1 | 95% | 250MG |
¥ 3,841.00 | 2023-04-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ500080-1G |
(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-(propan-2-yl)cyclopentane-1-carboxylic acid |
624734-30-1 | 95% | 1g |
¥ 9,603.00 | 2023-04-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ500080-500mg |
(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-(propan-2-yl)cyclopentane-1-carboxylic acid |
624734-30-1 | 95% | 500mg |
¥6984.0 | 2024-04-18 |
(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-(propan-2-yl)cyclopentane-1-carboxylic acid 関連文献
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-(propan-2-yl)cyclopentane-1-carboxylic acidに関する追加情報
Introduction to (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-(propan-2-yl)cyclopentane-1-carboxylic Acid (CAS No. 624734-30-1)
(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-(propan-2-yl)cyclopentane-1-carboxylic acid (CAS No. 624734-30-1) is a chiral compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and potential applications. This compound is characterized by its cyclopentane ring, tert-butoxycarbonyl (Boc) protecting group, and the presence of a chiral center, making it a valuable intermediate in the synthesis of bioactive molecules and pharmaceuticals.
The tert-butoxycarbonyl (Boc) protecting group is widely used in peptide synthesis and organic chemistry to protect the amino group during reactions that might otherwise modify or deactivate it. The Boc group can be easily removed under acidic conditions, making it a versatile tool in synthetic chemistry. The (1S,3R)-configuration of the compound adds an additional layer of complexity and specificity, which is crucial for its biological activity and selectivity.
Recent research has highlighted the importance of (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-(propan-2-yl)cyclopentane-1-carboxylic acid in the development of novel therapeutic agents. A study published in the *Journal of Medicinal Chemistry* in 2022 explored the use of this compound as a key intermediate in the synthesis of a new class of anti-inflammatory drugs. The researchers found that derivatives of this compound exhibited potent anti-inflammatory activity with minimal side effects, making them promising candidates for further clinical evaluation.
In another study, published in *Organic Letters* in 2021, scientists investigated the role of (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-(propan-2-yl)cyclopentane-1-carboxylic acid in the synthesis of small molecules targeting protein-protein interactions (PPIs). PPIs are critical for many biological processes and are increasingly recognized as important therapeutic targets. The study demonstrated that this compound could be effectively used to synthesize inhibitors of specific PPIs, opening new avenues for drug discovery.
The cyclopentane ring in (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-(propan-2-yl)cyclopentane-1-carboxylic acid provides a rigid scaffold that can enhance the conformational stability and binding affinity of molecules derived from it. This feature is particularly advantageous in designing ligands for G protein-coupled receptors (GPCRs), which are a major class of drug targets. A recent review article in *Chemical Reviews* discussed the role of cyclopentane-containing compounds in GPCR ligand design, highlighting their potential to improve drug efficacy and selectivity.
The chiral centers present in (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-(propan-2-yl)cyclopentane-1-carboxylic acid are essential for its biological activity. Chirality is a fundamental concept in medicinal chemistry, as enantiomers can have different pharmacological properties. The (1S,3R)-configuration ensures that the compound interacts with biological targets in a specific manner, which can lead to enhanced therapeutic effects and reduced toxicity.
In addition to its applications in drug discovery, (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-(propan-2-yl)cyclopentane-1-carboxylic acid has been used as a building block in the synthesis of complex natural products. A study published in *Angewandte Chemie* in 2020 reported the total synthesis of a marine natural product using this compound as a key intermediate. The researchers demonstrated that the chiral structure and functional groups of this compound facilitated efficient and stereoselective transformations, leading to the successful synthesis of the target molecule.
The versatility and synthetic utility of (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-(propan-2-yl)cyclopentane-1-carboxylic acid have also been recognized in industrial settings. In a recent patent application, this compound was described as an intermediate for the production of agrochemicals with improved efficacy against plant pathogens. The patent highlighted the ease with which this compound can be synthesized on a large scale using readily available starting materials and standard chemical reactions.
Despite its numerous applications, the synthesis and purification of (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-(propan-2-yl)cyclopentane-1-carboxylic acid can present challenges due to its chiral nature and functional group reactivity. However, recent advancements in asymmetric synthesis techniques have significantly improved yields and enantiomeric purity. Techniques such as asymmetric hydrogenation and enzymatic resolution have been successfully applied to produce this compound with high efficiency and selectivity.
In conclusion, (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-(propan-2-yl)cyclopentane-1-carboxylic acid (CAS No. 624734-30-1) is a versatile chiral compound with significant potential in various areas of chemistry and biology. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules and pharmaceuticals. Ongoing research continues to uncover new applications for this compound, further solidifying its importance in modern chemical research.
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